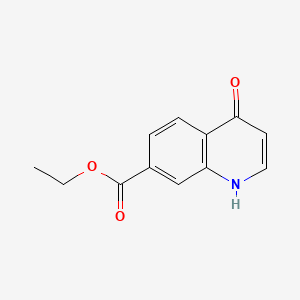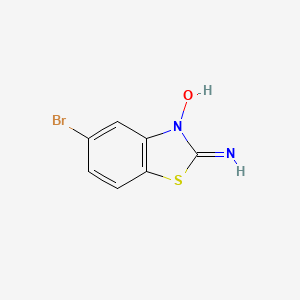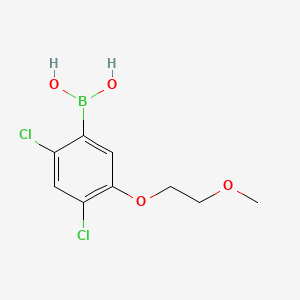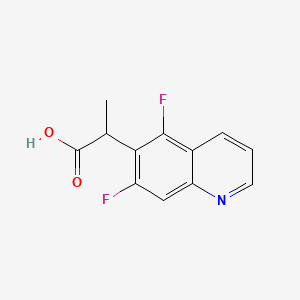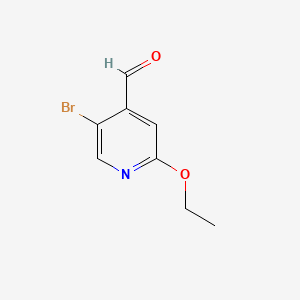
N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Descripción general
Descripción
“N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a complex organic compound. It contains a benzyl group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . It’s often used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic and amidation reactions . For example, the Miyaura borylation and sulfonylation reactions have been used to synthesize similar compounds . The structure of the synthesized compound can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the crystallographic and conformational structure of the compound .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its solubility can be determined using solubility tests, and its melting point and boiling point can be determined using thermal analysis techniques .Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediates
- N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as an organic intermediate. It can be synthesized through nucleophilic and amidation reactions. Researchers use it to create more complex molecules, making it a valuable building block in organic synthesis .
Borylation Reactions
- This compound contains borate and sulfonamide groups. It finds application in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes. For instance, it can form pinacol benzyl boronate, which is useful in various chemical transformations .
Hydroboration of Alkynes and Alkenes
- Researchers employ N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for hydroboration reactions. These reactions involve adding boron to alkynes and alkenes, leading to the formation of boron-containing compounds. Transition metal catalysts facilitate this process .
Electro-Optical Effects in Liquid Crystals
- Doping this compound into liquid crystals (LCs) shows promise in the field of LC devices and displays. LCs are responsive and optically uniaxial materials, and the addition of this compound can enhance their properties .
Drug Synthesis and Applications
- Furthermore, these compounds can act as fluorescent probes to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
- Examples of drug carriers based on borate linkages include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. They can deliver anti-cancer drugs, insulin, and genes .
Direcciones Futuras
The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be used as an intermediate in the synthesis of other compounds, or it could be studied for its potential applications in various fields such as medicine and biology .
Mecanismo De Acción
Target of Action
It is commonly used in organic synthesis for metal-catalyzed coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds. The boronic acid or boronate ester present in the compound provides the necessary organoboron reagent for the reaction .
Biochemical Pathways
The compound is involved in the Suzuki coupling pathway, which is a significant method in organic synthesis for creating biaryl compounds . The downstream effects of this pathway can lead to the synthesis of various organic compounds, including aromatic ethers .
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be influenced by factors such as the reaction conditions and the presence of other compounds .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki coupling reaction . This can lead to the synthesis of a wide range of organic compounds, particularly aromatic ethers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the presence of other compounds in the reaction mixture .
Propiedades
IUPAC Name |
N-benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-11-8-12-16(22(23)24)17(15)21-13-14-9-6-5-7-10-14/h5-12,21H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDECCQMBNWZQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126093 | |
| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
1256360-35-6 | |
| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




